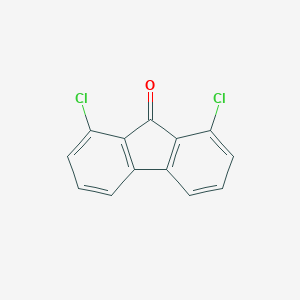
1,8-Dichloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,8-Dichloro-9H-fluoren-9-one, also known as this compound, is a useful research compound. Its molecular formula is C13H6Cl2O and its molecular weight is 249.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Acts as a precursor for more complex organic molecules, facilitating the development of new materials and pharmaceuticals.
- Used in the synthesis of fluorenone derivatives which have diverse applications in organic chemistry.
-
Biological Activity :
- Derivatives of 1,8-Dichloro-9H-fluoren-9-one have shown potential biological activity, including antimicrobial and anticancer properties. For example, compounds derived from this structure have been evaluated for their efficacy against human lung carcinoma (A549) and breast carcinoma (MCF-7) cell lines .
- Molecular docking studies suggest that these derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for cancer treatment .
-
Material Science :
- The compound is explored in the production of advanced materials such as polymers and dyes due to its unique chemical properties.
Case Study 1: Anticancer Activity
A study synthesized a series of fluorenone derivatives based on this compound and evaluated their cytotoxic effects against A549 and MCF-7 cell lines. The results indicated that many synthesized compounds exhibited significant activity compared to standard treatments like Taxol, highlighting their potential as novel anticancer agents .
Case Study 2: Antimicrobial Properties
Research focused on synthesizing new derivatives that combine the fluorenone structure with various pharmacophores. These compounds demonstrated promising antibacterial and antifungal activities, suggesting that modifications to the fluorenone structure can enhance biological efficacy against multidrug-resistant strains .
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Organic Chemistry | Precursor for complex organic molecules | Synthesis of fluorenone derivatives |
| Medicinal Chemistry | Potential anticancer and antimicrobial agents | Compounds tested against A549 and MCF-7 cell lines |
| Material Science | Production of advanced materials like polymers and dyes | Use in dye synthesis |
Properties
CAS No. |
18458-03-2 |
|---|---|
Molecular Formula |
C13H6Cl2O |
Molecular Weight |
249.09 g/mol |
IUPAC Name |
1,8-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H |
InChI Key |
TZGAQHDQUSHGHX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl |
Synonyms |
1,8-Dichloro-9H-fluoren-9-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















